N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of quinoline, benzodioxine, and sulfonamide, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common approach starts with the preparation of 2-methylpropanoyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the corresponding amide. This intermediate is further reacted with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-methylpropanoyl)-2,3-dihydro-1H-indol-5-yl]methyl}-2-phenylbutanamide
- 2-methyl-N-{[1-(2-methylpropanoyl)-2,3-dihydro-1H-indol-5-yl]methyl}benzamide
- N’-(2-methylpropanoyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetohydrazide
Uniqueness
What sets N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide apart from similar compounds is its unique combination of structural elements, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14(2)21(24)23-9-3-4-15-12-16(5-7-18(15)23)22-29(25,26)17-6-8-19-20(13-17)28-11-10-27-19/h5-8,12-14,22H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJQUYYIORVZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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